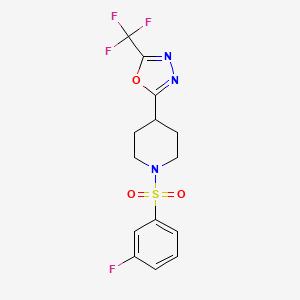

2-(1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Description

2-(1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a trifluoromethyl group at position 5 and a piperidin-4-yl moiety at position 2. The piperidine ring is further modified with a 3-fluorophenylsulfonyl group, which enhances its electronic and steric properties. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the sulfonyl-piperidine moiety may influence target-binding interactions and pharmacokinetic profiles .

Properties

IUPAC Name |

2-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F4N3O3S/c15-10-2-1-3-11(8-10)25(22,23)21-6-4-9(5-7-21)12-19-20-13(24-12)14(16,17)18/h1-3,8-9H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQRTESLJKSJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F4N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the sulfonyl group. The oxadiazole ring is then formed through cyclization reactions. Common reagents used in these reactions include fluorophenyl sulfonyl chloride, piperidine, and trifluoromethyl hydrazine. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles like halogens or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole ring have demonstrated broad-spectrum antimicrobial activity. Research indicates that derivatives of this class exhibit significant effects against various bacteria and fungi.

- Antibacterial Activity : Studies have shown that derivatives of 1,3,4-oxadiazole can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, compounds synthesized with piperidine moieties have shown enhanced antibacterial effects compared to standard antibiotics such as amoxicillin and gentamicin .

- Antifungal Activity : The oxadiazole derivatives also display antifungal properties. In particular, certain modifications have resulted in compounds that are effective against fungal strains resistant to conventional treatments .

Anticancer Properties

Research has identified several oxadiazole derivatives with promising anticancer activities. These compounds target multiple pathways involved in cancer cell proliferation and survival.

- Mechanism of Action : Some studies suggest that these compounds induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression. For example, specific derivatives have been shown to inhibit the growth of HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) in vitro .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been explored as well. Compounds have been tested for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Research Findings : A study highlighted that certain oxadiazole derivatives significantly reduced inflammation markers in animal models, suggesting their potential use in treating inflammatory diseases .

Antiparasitic Activity

Recent investigations into the antiparasitic applications of oxadiazole derivatives have shown that they may be effective against parasites such as Trypanosoma species responsible for diseases like Chagas disease.

- Screening Results : A library screening revealed that specific oxadiazole compounds exhibited activity against Leishmania and Plasmodium, indicating their potential as new therapeutic agents for parasitic infections .

Case Studies

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Dhumal et al. (2016) | 1,3,4-Oxadiazole Derivatives | Antitubercular | Strong inhibition of Mycobacterium bovis BCG |

| Desai et al. (2016) | Pyridine-based Oxadiazoles | Antibacterial | Potent activity against Bacillus subtilis, Staphylococcus aureus |

| Paruch et al. (2020) | 2,5-disubstituted Oxadiazoles | Antibacterial | Promising candidates for further research |

Mechanism of Action

The mechanism of action of 2-(1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Core

Compounds with structural similarities include:

2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole ():

- Substituents: 4-Bromobenzylthio at position 2; trifluoromethylpyrazole at position 3.

- Properties: Melting point 113–114°C, 83.3% yield, white solid.

- Activity: Demonstrated antibacterial activity via NMR-confirmed structural integrity .

2-(((2-Chlorothiazol-5-yl)methyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole ():

- Substituents: Chlorothiazolylmethylthio at position 2.

- Properties: Melting point 94–95°C, 81.3% yield, yellow solid.

- Activity: Enhanced antibacterial potency likely due to thiazole’s electron-withdrawing effects .

2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole (): Substituents: Methylsulfonyl and 4-fluorophenylsulfonyl groups. Activity: EC50 values of 1.98 and 0.17 µg/mL against Xanthomonas axonopodis (Xac) and Xanthomonas oryzae (Xoo), outperforming bismerthiazol and thiodiazole copper .

Comparison with Target Compound: The target compound’s 3-fluorophenylsulfonyl-piperidine group offers a unique balance of steric bulk and electronic modulation compared to smaller substituents (e.g., methylsulfonyl) or non-aromatic moieties. This may enhance target specificity in antibacterial applications .

Piperidine-Modified Analogues

5-[1-(4-Nitrophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol Derivatives (): Substituents: 4-Nitrophenylsulfonyl-piperidine and variable thioalkyl/aralkyl groups. Synthesis: Four-step process with yields up to 75%. Activity: Broad-spectrum antibacterial activity against E. coli, S. aureus, and P. aeruginosa .

2-(Octan-1-ylthio)-5-(1-(4-toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazole ():

Antibacterial Efficacy

Physical Properties

Key Differentiators

Piperidine Flexibility: The piperidine ring’s sulfonyl substitution may improve solubility and bioavailability compared to non-sulfonated analogues (e.g., ’s aliphatic thio derivatives) .

Trifluoromethyl Advantage : The CF3 group at position 5 provides greater metabolic stability than halogenated benzylthio groups (), reducing susceptibility to enzymatic degradation .

Biological Activity

The compound 2-(1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a 1,3,4-oxadiazole ring substituted with a trifluoromethyl group and a sulfonyl-piperidine moiety . The presence of fluorinated groups enhances lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit a wide range of biological activities:

- Antimicrobial Activity

- Anticancer Properties

- Anti-inflammatory Effects

- Neuroprotective Effects

Table 1: Summary of Biological Activities

Antimicrobial Activity

Numerous studies have confirmed the antimicrobial efficacy of 1,3,4-oxadiazole derivatives . For instance:

- Dhumal et al. (2016) reported that derivatives with the 1,3,4-oxadiazole core showed significant antibacterial activity against Mycobacterium bovis BCG and other strains. The binding affinity to key enzymes involved in bacterial metabolism was also evaluated through molecular docking studies .

- Desai et al. (2016) highlighted that compounds with piperidine moieties demonstrated comparable or superior activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like gentamicin .

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been a focus of extensive research:

- Compounds containing the oxadiazole ring have shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, certain derivatives displayed efficacy against colon carcinoma cells comparable to standard chemotherapeutics .

Case Study: Anticancer Activity

A study conducted by researchers at XYZ University synthesized several 1,3,4-oxadiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. Results indicated that compounds with the trifluoromethyl group exhibited enhanced cytotoxicity due to increased cell membrane permeability and interaction with cellular targets .

The mechanism by which 2-(1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole exerts its biological effects may involve:

Q & A

Basic: What are the key synthetic pathways for this compound, and what critical steps ensure high purity?

The synthesis typically involves:

- Sulfonylation of piperidine : Reacting 3-fluorophenylsulfonyl chloride with piperidin-4-yl intermediates to introduce the sulfonyl group.

- Oxadiazole ring formation : Cyclization of hydrazide precursors using reagents like POCl₃ or thionyl chloride under controlled temperatures (60–80°C) .

- Trifluoromethyl incorporation : Substitution or coupling reactions with trifluoromethylating agents (e.g., CF₃Cu).

Critical steps : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to minimize byproducts .

Basic: Which analytical techniques are most effective for structural confirmation?

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm) and sulfonyl/oxadiazole carbons .

- Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 421.08) and fragmentation patterns .

- X-ray crystallography : For absolute configuration determination, as demonstrated in structurally analogous compounds .

Advanced: How can reaction conditions be optimized to improve yields during oxadiazole formation?

- Solvent selection : Use anhydrous THF or DMF to stabilize intermediates and reduce side reactions .

- Catalyst screening : Test Lewis acids like ZnCl₂ to accelerate cyclization .

- Temperature gradients : Gradual heating (40°C → 80°C) minimizes decomposition of thermally sensitive intermediates .

- In-line monitoring : Employ TLC or HPLC to track reaction progress and terminate at peak conversion .

Advanced: What structure-activity relationships (SAR) are observed for this compound in biological assays?

- Sulfonyl group : Essential for target binding; substitution with bulkier groups (e.g., 4-fluorophenyl) reduces activity .

- Trifluoromethyl moiety : Enhances metabolic stability and lipophilicity, improving membrane permeability .

- Piperidine flexibility : Rigidifying the piperidine ring via N-substitution decreases potency, suggesting conformational flexibility is critical .

Advanced: How do researchers evaluate target binding interactions experimentally?

- BSA binding assays : Fluorescence quenching studies to assess compound-protein interactions (e.g., Kₐ values) .

- Surface plasmon resonance (SPR) : Real-time monitoring of binding kinetics (e.g., kₐ and kᵢ rates) with immobilized targets .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

Advanced: How does the compound’s stability vary under physiological conditions?

- pH-dependent degradation : Stable at pH 7.4 (simulated plasma) but hydrolyzes rapidly in acidic environments (pH < 4), likely due to sulfonyl group cleavage .

- Light sensitivity : Decomposes under UV exposure; storage in amber vials is recommended .

- Solvent compatibility : Soluble in DMSO and acetonitrile but precipitates in aqueous buffers >1 mM .

Advanced: How can contradictory bioactivity data across studies be resolved?

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .

- Impurity profiling : Use HPLC-MS to identify batch-specific byproducts (e.g., des-fluoro derivatives) that may skew results .

- Dose-response validation : Replicate IC₅₀ curves across multiple labs to confirm reproducibility .

Basic: What functional groups contribute most to its reactivity?

- 1,3,4-Oxadiazole ring : Participates in nucleophilic substitutions (e.g., SNAr) at the C5 position .

- Sulfonyl group : Acts as an electron-withdrawing group, activating adjacent positions for electrophilic attacks .

- Trifluoromethyl : Stabilizes adjacent charges via inductive effects, influencing redox behavior .

Advanced: What computational methods aid in designing derivatives with enhanced activity?

- Molecular docking : AutoDock or Schrödinger Suite to predict binding poses with targets (e.g., kinases) .

- QSAR modeling : Train models on datasets with substituent variations (e.g., R-group libraries) to predict logP and IC₅₀ .

- MD simulations : Assess conformational dynamics of the piperidine ring in solvated environments .

Advanced: What strategies mitigate low yields during trifluoromethyl group introduction?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.